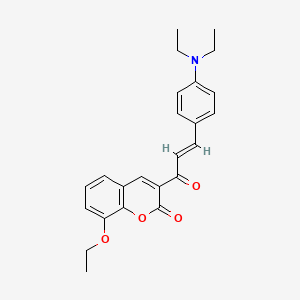

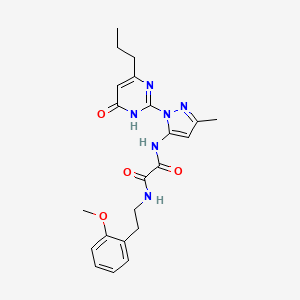

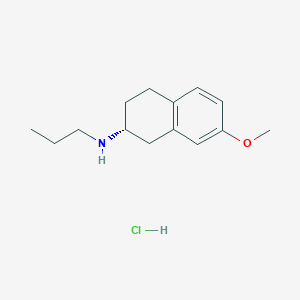

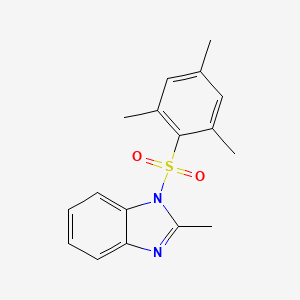

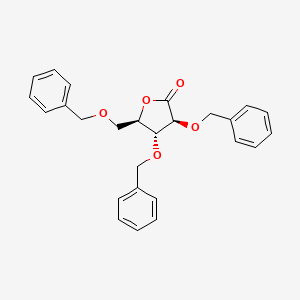

![molecular formula C17H16BrN3O3S2 B2529063 4-[3-(4-Bromophenyl)-1,2,4-oxadiazol-5-yl]-1-(2-thienylsulfonyl)piperidine CAS No. 946294-16-2](/img/structure/B2529063.png)

4-[3-(4-Bromophenyl)-1,2,4-oxadiazol-5-yl]-1-(2-thienylsulfonyl)piperidine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

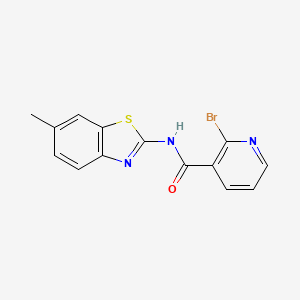

The compound "4-[3-(4-Bromophenyl)-1,2,4-oxadiazol-5-yl]-1-(2-thienylsulfonyl)piperidine" is a derivative of 1,2,4-oxadiazole, a heterocyclic compound known for its diverse biological activities. The structure of this compound suggests potential pharmacological properties, as it contains a piperidine moiety linked to a 1,2,4-oxadiazole ring, which is further substituted with a bromophenyl group. This structural motif is common in molecules with antiproliferative properties, as seen in related compounds that have been shown to act as tubulin inhibitors .

Synthesis Analysis

The synthesis of related 1,2,4-oxadiazole derivatives typically involves multi-step reactions starting from organic acids, esters, or hydrazides, leading to the formation of 1,2,4-oxadiazole rings . For instance, the synthesis of 5-substituted 1,3,4-oxadiazole derivatives involves the conversion of organic acids into corresponding esters, hydrazides, and then to 1,3,4-oxadiazole-2-thiols. These thiols are then reacted with a sulfonyl-substituted piperidine to yield the final compounds . Although the exact synthesis of the compound is not detailed, it is likely to follow a similar synthetic route, with the appropriate bromophenyl and thienylsulfonyl substituents.

Molecular Structure Analysis

The molecular structure of 1,2,4-oxadiazole derivatives has been studied using various spectroscopic techniques and crystallography. For example, crystal structure studies of similar compounds have been performed to confirm their structures, which typically show the piperazine or piperidine ring adopting a chair conformation . Computational methods such as density functional theory (DFT) calculations can also be used to analyze reactive sites and predict the electrophilic and nucleophilic nature of the molecules .

Chemical Reactions Analysis

The chemical reactivity of 1,2,4-oxadiazole derivatives is influenced by the presence of the oxadiazole ring, which can participate in various chemical reactions. The bromophenyl group in the compound of interest suggests potential for further substitution reactions, as bromine is a good leaving group. The sulfonyl group could also be involved in reactions with nucleophiles, potentially leading to the synthesis of a wide range of derivatives with varied biological activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of 1,2,4-oxadiazole derivatives are largely determined by their functional groups. The presence of the sulfonyl group can increase the compound's polarity, potentially affecting its solubility in different solvents. The bromophenyl group may contribute to the overall molecular weight and density of the compound. Spectroscopic analysis, including EI-MS, IR, 1H-NMR, and 13C-NMR, is essential for elucidating the structure and confirming the identity of such compounds . The biological activity of these compounds, such as enzyme inhibition, can be assessed through biochemical assays, and their potential as drug candidates can be evaluated through additional biological evaluations like haemolytic activity .

Wissenschaftliche Forschungsanwendungen

Therapeutic Applications

1,3,4-Oxadiazole derivatives have been identified for their therapeutic potential across a variety of ailments. These compounds are reported to exhibit a diverse array of bioactivities, including anticancer, antifungal, antibacterial, antitubercular, anti-inflammatory, antineuropathic, antihypertensive, antihistaminic, antiparasitic, antiobesity, antiviral, and other medicinal effects (Verma et al., 2019). The peculiar structure of the 1,3,4-oxadiazole ring, featuring pyridine type of nitrogen atom, allows effective binding with different enzymes and receptors through numerous weak interactions, making it a versatile scaffold in drug development.

Antimicrobial Activity

The antimicrobial activity of 1,3,4-oxadiazole derivatives has been highlighted, showing promise against a range of microbial infections. These derivatives have shown significant antibacterial, antitubercular, antifungal, antiprotozoal, and antiviral activities, exceeding the activity of known antibiotics and antimicrobial agents in some cases. Their potential as new drugs in combating antimicrobial resistance is very promising (Glomb & Świątek, 2021).

Antitubercular and Anticancer Properties

Several 1,3,4-oxadiazole derivatives have been investigated for their antitubercular and anticancer properties. Research has shown that modifying certain structures related to isoniazid, a well-known antitubercular drug, with 1,3,4-oxadiazole derivatives can lead to compounds with significant activity against Mycobacterium tuberculosis, including strains resistant to isoniazid. Additionally, these compounds have demonstrated promising anticancer activities, highlighting their potential in drug discovery efforts for these diseases (Asif, 2014).

Pharmaceutical Applications

The broad spectrum of pharmacological activities of oxadiazole derivatives, including 1,3,4-oxadiazoles, has been extensively documented. These compounds have been explored for their applications in treating chronic diseases, showcasing their anti-bacterial, anti-cancer, anti-inflammatory, enzyme inhibition, receptor modulation, and neuroprotective properties. The development of clinical drugs such as doxazosin, nesapidil, and pleconaril, among others, confirms the significant role of oxadiazole-containing structures in pharmaceutical development (Hassan et al., 2022).

Wirkmechanismus

Target of Action

Compounds with a 1,2,4-oxadiazole core have been found to have various biological activities, including antibacterial, antifungal, antiparasitic, anti-inflammatory, antidepressant, anticonvulsant, antioxidant, and antitumor activities .

Mode of Action

1,2,4-oxadiazoles are known to possess hydrogen bond acceptor properties due to the electronegativities of nitrogen and oxygen .

Biochemical Pathways

Without specific information on the compound’s target, it’s difficult to determine the exact biochemical pathways it might affect. Related compounds have been shown to affect pathways related to oxidative stress .

Result of Action

Related compounds have been shown to have neurotoxic potentials .

Eigenschaften

IUPAC Name |

3-(4-bromophenyl)-5-(1-thiophen-2-ylsulfonylpiperidin-4-yl)-1,2,4-oxadiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16BrN3O3S2/c18-14-5-3-12(4-6-14)16-19-17(24-20-16)13-7-9-21(10-8-13)26(22,23)15-2-1-11-25-15/h1-6,11,13H,7-10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBUFUFFKGKPVHT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C2=NC(=NO2)C3=CC=C(C=C3)Br)S(=O)(=O)C4=CC=CS4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16BrN3O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

454.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-N-[1-(4-Phenylphenyl)ethyl]pyridine-2,5-dicarboxamide](/img/structure/B2528981.png)

![4-chloro-N-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-3-nitrobenzamide](/img/structure/B2528982.png)

![Ethyl 3-[(2-chlorophenyl)sulfamoyl]-1-benzothiophene-2-carboxylate](/img/structure/B2528987.png)

![8-Bromo-2-(difluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B2528992.png)

![1-Oxaspiro[4.6]undecan-2-ylmethanesulfonyl chloride](/img/structure/B2528993.png)

![N-(2-(6-(ethylthio)-4-(isobutylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-propylpentanamide](/img/structure/B2529001.png)